5-methyl-1,2-thiazol-4-amine hydrochloride
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Overview
Description
5-methyl-1,2-thiazol-4-amine hydrochloride is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many medicinally relevant molecules . The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties and reactivity .
Preparation Methods
The synthesis of 5-methyl-1,2-thiazol-4-amine hydrochloride typically involves the reaction of 2-acetylbenzimidazoles with thiourea in ethyl alcohol and an excess amount of iodine . This method yields the desired thiazole derivative in good quantities. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-methyl-1,2-thiazol-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common reagents used in these reactions include iodine, sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-methyl-1,2-thiazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other heterocyclic compounds.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-methyl-1,2-thiazol-4-amine hydrochloride involves its interaction with biological targets. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . This interaction can lead to various physiological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Similar compounds to 5-methyl-1,2-thiazol-4-amine hydrochloride include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole nucleus.
Abafungin: An antifungal drug with a thiazole ring.
What sets this compound apart is its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity.
Properties
CAS No. |
2624121-64-6 |
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Molecular Formula |
C4H7ClN2S |
Molecular Weight |
150.63 g/mol |
IUPAC Name |
5-methyl-1,2-thiazol-4-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2S.ClH/c1-3-4(5)2-6-7-3;/h2H,5H2,1H3;1H |
InChI Key |
VWCQCOFEZATYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NS1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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